Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate
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Overview
Description
Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate is an organic compound with the molecular formula C18H26O6. It is a versatile chemical utilized in various scientific research fields due to its unique properties and potential for innovation . This compound is known for its applications in drug synthesis and material science.
Preparation Methods
The synthesis of diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate typically involves the reaction of diethyl malonate with 4-(4-methoxyphenoxy)butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate can be compared with other similar compounds such as diethyl [4-(2-methoxyphenoxy)butyl]malonate and diethyl [4-(4-methoxyphenoxy)butyl]malonate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of this compound make it particularly suitable for certain applications in drug synthesis and material science .
Properties
IUPAC Name |
diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)8-6-7-13-24-15-11-9-14(21-3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHVRDAFUJXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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